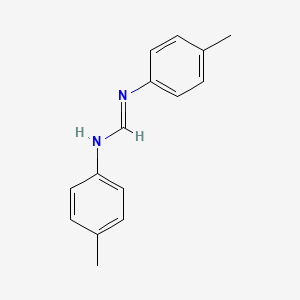
N,N'-Di-p-tolyl-formamidine
Cat. No. B3336020
Key on ui cas rn:
16596-03-5
M. Wt: 224.3 g/mol
InChI Key: RJRDSXGZKWHZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03963683
Procedure details


The N,N'-di-p-tolylformamidine which is prepared according to the above paragraph is then placed in a flask which is cooled to a temperature of about 0° C. by means of an ice bath. In addition, there was also present in the flask 100 grams of triethylamine and 200 cc. of benzene. When the mixture has reached the desired reduced temperature, decanesulfenyl chloride is slowly added dropwise accompanied by continuous stirring. Upon completion of the addition of the decanesulfenyl chloride, the mixture is stirred for an additional period of 1 hour and then allowed to warm to room temperature. Upon standing the desired product comprising N,N'-di-p-tolyl-N-decylthioformamidine crystallizes, is filtered, washed and recovered.

Name
decanesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
decanesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
N,N'-di-p-tolyl-N-decylthioformamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.C(SCl)CCCCCCCCC.[C:20]1([CH3:47])[CH:25]=[CH:24][C:23]([N:26](SCCCCCCCCCC)[CH:27]=[N:28][C:29]2[CH:34]=[CH:33][C:32]([CH3:35])=[CH:31][CH:30]=2)=[CH:22][CH:21]=1>C1C=CC=CC=1>[C:32]1([CH3:35])[CH:33]=[CH:34][C:29]([NH:28][CH:27]=[N:26][C:23]2[CH:22]=[CH:21][C:20]([CH3:47])=[CH:25][CH:24]=2)=[CH:30][CH:31]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
decanesulfenyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC)SCl
|
Step Three
|
Name
|
decanesulfenyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC)SCl
|
Step Four
|
Name
|
N,N'-di-p-tolyl-N-decylthioformamidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)N(C=NC1=CC=C(C=C1)C)SCCCCCCCCCC)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for an additional period of 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is then placed in a flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is slowly added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallizes
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recovered
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)NC=NC1=CC=C(C=C1)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
